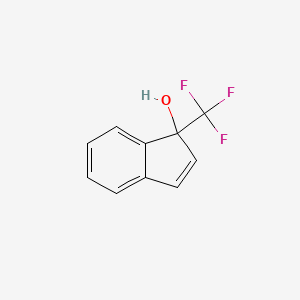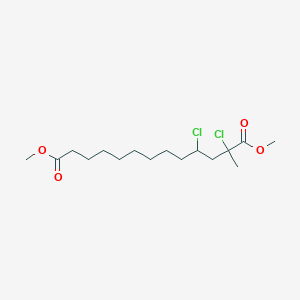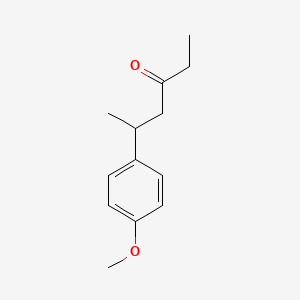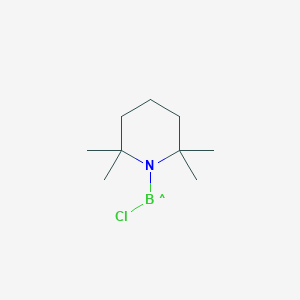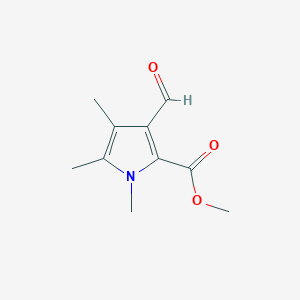![molecular formula C16H19IN2 B14269190 4-{2-[2-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide CAS No. 138048-67-6](/img/structure/B14269190.png)
4-{2-[2-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-[2-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide is a pyridinium derivative known for its unique structural and functional properties. This compound consists of a pyridinium cation and an iodide anion, and it is often used in various scientific research applications due to its interesting chemical behavior and potential biological activities .
准备方法
The synthesis of 4-{2-[2-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide typically involves the reaction of 4-(dimethylamino)benzaldehyde with 1-methylpyridinium iodide under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The compound can be recrystallized from methanol to achieve high purity .
化学反应分析
4-{2-[2-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Hydrogen Bonding: The compound forms hydrogen bonds with other molecules, which can influence its reactivity and stability.
科学研究应用
4-{2-[2-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
作用机制
The mechanism of action of 4-{2-[2-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and subsequent cell death. The compound’s ability to form hydrogen bonds and its amphiphilic nature contribute to its antimicrobial activity .
相似化合物的比较
4-{2-[2-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide can be compared with other similar compounds, such as:
- (E)-2-[4-(dimethylamino)styryl]-1-methylpyridinium triiodide
- 2-[(E)-4-(diethylamino)styryl]-1-methyl-pyridinium iodide
- (E)-1-methyl-2-styrylpyridinium iodide
- 2-[(E)-2-(4-chlorophenyl)ethenyl]-1-methylpyridinium iodide monohydrate
These compounds share similar structural features but differ in their substituents and anions, which can influence their chemical and biological properties .
属性
CAS 编号 |
138048-67-6 |
|---|---|
分子式 |
C16H19IN2 |
分子量 |
366.24 g/mol |
IUPAC 名称 |
N,N-dimethyl-2-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;iodide |
InChI |
InChI=1S/C16H19N2.HI/c1-17(2)16-7-5-4-6-15(16)9-8-14-10-12-18(3)13-11-14;/h4-13H,1-3H3;1H/q+1;/p-1 |
InChI 键 |
IDZUEKGRPSCLGV-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC=CC=C2N(C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


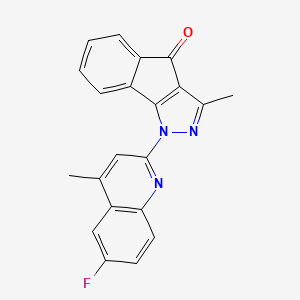
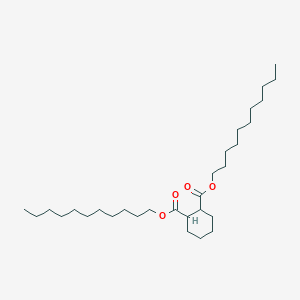

![9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane](/img/structure/B14269123.png)
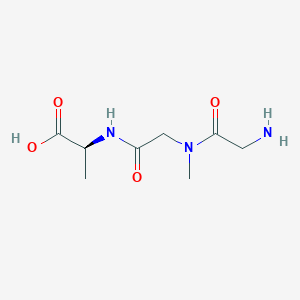
![2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine](/img/structure/B14269132.png)
![3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine](/img/structure/B14269135.png)
![1-Benzyl-2-[(benzyloxy)methyl]piperidine](/img/structure/B14269137.png)
